CXCR4 Binding Affinity (pKi): cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) vs. FC131
The CXCR4 binding affinity of cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) is reported as a pKi of 7.80 ± 0.22, corresponding to a Ki of approximately 15.8 nM, based on ChEMBL-curated activity data accessible via the ZINC database [1]. In comparison, the prototypical cyclic pentapeptide FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)] exhibits an IC₅₀ of 4.5 nM in a [¹²⁵I]-SDF-1 competitive binding assay against CXCR4 transfectants . The approximately 3.5-fold difference in affinity indicates that the Dab-containing scaffold achieves potent receptor engagement but with a distinguishable affinity profile that may be advantageous in applications requiring moderated receptor blockade.
| Evidence Dimension | CXCR4 receptor binding affinity (pKi / Ki vs. IC₅₀) |
|---|---|
| Target Compound Data | pKi = 7.80 ± 0.22 (Ki ≈ 15.8 nM) |
| Comparator Or Baseline | FC131: IC₅₀ = 4.5 nM (competitive binding, [¹²⁵I]-SDF-1, CXCR4 transfectants) |
| Quantified Difference | ~3.5-fold lower apparent affinity for cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) relative to FC131 (note: pKi vs. IC₅₀ comparison is cross-assay) |
| Conditions | Target compound: ChEMBL 20 data via ZINC; FC131: [¹²⁵I]-SDF-1 competitive binding, CXCR4-transfected HEK293 cells |
Why This Matters
The distinguishable affinity (Ki ~15.8 nM vs. IC₅₀ 4.5 nM) positions cyclo(-Nal-Gly-D-Tyr-Dab-Arg-) as a moderately potent CXCR4 antagonist suitable for applications where ultra-high potency may drive excessive receptor desensitization or off-target effects.
- [1] ZINC Database. ZINC000028476206: cyclo(-Nal-Gly-D-Tyr-Dab-Arg-). pKi (CXCR4) = 7.80 ± 0.22, based on ChEMBL 20 activity data. Accessed 2026. View Source
